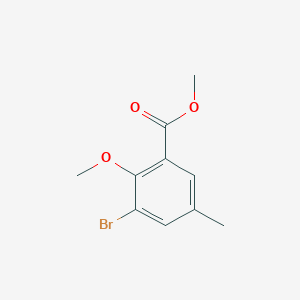

Methyl 3-bromo-2-methoxy-5-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWSPLNOXNFETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Synthetic Methodologies for Methyl 3 Bromo 2 Methoxy 5 Methylbenzoate

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of Methyl 3-bromo-2-methoxy-5-methylbenzoate involves a multi-step process that builds upon a foundational benzene (B151609) ring. Key reactions include esterification to form the methyl benzoate (B1203000) core, regioselective bromination, and the introduction of methoxy (B1213986) and methyl groups.

Esterification Reactions for Methyl Benzoate Core Formation

The formation of the methyl benzoate core is typically achieved through the esterification of a corresponding benzoic acid derivative. The Fischer esterification method, which involves reacting the benzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. mdpi.comwikipedia.org This reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, or water is removed as it is formed. wikipedia.org

While effective, traditional acid catalysts can be corrosive and generate significant waste, leading to environmental concerns. mdpi.com This has prompted research into alternative, more benign catalysts.

Regioselective Halogenation Strategies (Bromination)

The introduction of a bromine atom at a specific position on the aromatic ring is a crucial step that dictates the final structure of the molecule. The directing effects of the substituents already present on the ring play a significant role in determining the position of bromination. In the synthesis of this compound, the methoxy and methyl groups are ortho-para directing, while the ester group is meta-directing.

Achieving the desired regioselectivity can be challenging due to the competing influences of these groups. Traditional bromination methods often employ elemental bromine (Br₂) in the presence of a Lewis acid catalyst. acs.org However, handling liquid bromine poses significant safety risks. acs.org A safer alternative is the use of N-bromosuccinimide (NBS), which provides a source of electrophilic bromine in a more controlled manner. researchgate.net The choice of solvent and reaction conditions is critical to maximize the yield of the desired isomer and minimize the formation of byproducts. google.com For instance, bromination of m-methoxybenzoic acid can lead to a mixture of isomers, making purification difficult. google.com

Introduction of Methoxy and Methyl Substituents

The introduction of a methoxy group can be achieved through Williamson ether synthesis, where a hydroxyl group on the benzene ring is deprotonated with a base and then reacted with a methylating agent like methyl iodide or dimethyl sulfate. The introduction of a methyl group can be accomplished through Friedel-Crafts alkylation, though this reaction is prone to side reactions and may not be suitable for highly substituted or deactivated rings.

Novel and Green Synthetic Approaches to this compound

In line with the principles of green chemistry, recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing substituted aromatic compounds. acs.orgcdnsciencepub.com

Catalytic Methods for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems offers a promising avenue for improving the synthesis of this compound. For the esterification step, solid acid catalysts, such as zirconium-based catalysts, are being explored as reusable and less corrosive alternatives to traditional liquid acids. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com

In halogenation reactions, the use of catalysts can enhance regioselectivity and allow for the use of milder and safer halogenating agents. For example, metal-based catalysts can be employed to activate the aromatic ring for selective bromination. cdnsciencepub.com

Sustainable and Environmentally Benign Synthetic Route Development

The development of sustainable synthetic routes aims to minimize the environmental impact of chemical processes. nih.gov This includes the use of less hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation. acs.orgcdnsciencepub.com

One approach is the use of greener brominating agents. For example, a combination of hydrogen peroxide and an ammonium (B1175870) halide in acetic acid can generate electrophilic bromine in situ, offering a more environmentally friendly alternative to traditional methods. researchgate.netcdnsciencepub.com This method has been shown to be effective for the halogenation of activated aromatic rings. cdnsciencepub.com

Furthermore, enzymatic catalysis presents a highly selective and environmentally benign approach. nih.gov Lipases, for instance, can be used to catalyze esterification reactions under mild conditions, often in organic solvents to overcome solubility issues. nih.gov While the application of enzymatic methods to the synthesis of highly substituted benzoates like this compound is still an emerging area, it holds significant potential for future sustainable manufacturing.

Interactive Data Table: Comparison of Synthetic Methods

| Reaction Step | Traditional Method | Green/Novel Method | Key Advantages of Green/Novel Method |

| Esterification | Fischer esterification with strong acid catalyst (e.g., H₂SO₄) mdpi.comwikipedia.org | Solid acid catalysts (e.g., Zr/Ti) mdpi.comresearchgate.net, Enzymatic catalysis (e.g., Lipase) nih.gov | Reusability of catalyst, reduced corrosion and waste, mild reaction conditions. mdpi.comnih.gov |

| Bromination | Elemental bromine (Br₂) with Lewis acid acs.org or N-Bromosuccinimide (NBS) researchgate.net | In situ generation of Br⁺ from H₂O₂ and ammonium halide researchgate.netcdnsciencepub.com | Avoids handling of hazardous liquid bromine, uses more benign reagents. acs.orgcdnsciencepub.com |

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, consistency, and scalability. For a multi-step synthesis like that required for this compound, flow chemistry allows for the telescoping of reactions, where the output of one reactor directly feeds into the next, minimizing manual handling of potentially hazardous intermediates. researchgate.netnih.gov

A potential continuous flow process for this target compound could involve the in-situ generation of the brominating agent to improve safety. For instance, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) within a flow reactor can produce molecular bromine (Br₂) just before it is mixed with the aromatic substrate. mdpi.comresearchgate.net This method avoids the storage and handling of bulk bromine. researchgate.net The subsequent esterification of the brominated carboxylic acid precursor could also be performed in a continuous flow microwave reactor to accelerate the reaction. colab.wsresearchgate.net

Key advantages of a flow approach include superior heat and mass transfer, precise control over residence time and temperature, and the ability to operate at high pressures and temperatures safely. researchgate.netresearchgate.net This level of control is paramount for managing the exothermic nature of bromination and driving the equilibrium-limited esterification towards completion.

Table 1: Hypothetical Two-Step Continuous Flow Synthesis Parameters

| Parameter | Step 1: Bromination of Precursor | Step 2: Fischer Esterification |

| Reactor Type | Packed-Bed Reactor / Microreactor | Continuous Flow Microwave Reactor |

| Substrate Flow Rate | 0.5 - 2.0 mL/min | 1.0 - 5.0 mL/min |

| Reagent(s) | In-situ generated Br₂ (from HBr/NaOCl) | Methanol (excess), Sulfuric Acid (cat.) |

| Temperature | 25 - 60 °C | 130 - 160 °C researchgate.netusm.my |

| Residence Time | 5 - 30 min mdpi.com | 10 - 20 min |

| Pressure | 1 - 5 bar | 10 - 20 bar |

| Quenching | In-line quench (e.g., Na₂SO₃ solution) mdpi.com | N/A (product collected) |

This table presents a hypothetical model for the continuous synthesis of this compound based on established principles for analogous reactions.

Optimization of Reaction Parameters and Yields for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing by-product formation, and ensuring the economic viability of the synthesis of complex molecules like this compound.

Kinetic studies are fundamental to understanding reaction mechanisms and enhancing reaction rates. The synthesis of the target compound involves key transformations such as electrophilic aromatic substitution (bromination) and Fischer esterification, each with distinct kinetic profiles.

Reaction rate enhancement can be achieved through several means:

Catalysis: For bromination, a Lewis acid catalyst can be used to polarize the Br-Br bond, creating a more potent electrophile. For esterification, a strong mineral acid like sulfuric acid or a solid acid catalyst like modified montmorillonite (B579905) K10 clay is typically used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. ijstr.orgquora.com

Reagent Concentration: According to reaction kinetics principles, increasing the concentration of reactants generally increases the reaction rate. In flow chemistry, this can be precisely controlled. iosrjournals.org

Catalytic Additives: Recent research has shown that additives like lactic acid derivatives can act as halogen bond acceptors with N-bromosuccinimide (NBS), enhancing the reactivity and regioselectivity of aromatic bromination under mild conditions. nsf.gov

The choice of solvent and precise temperature control are crucial parameters that significantly influence reaction outcomes.

Solvent Effects: The solvent affects reactant solubility, reaction rate, and sometimes the reaction pathway itself. In the synthesis of related substituted benzoates, a variety of solvents are employed. For instance, radical bromination of a methyl group on the benzene ring is often performed in non-polar solvents like carbon tetrachloride , whereas electrophilic aromatic bromination may proceed in more polar solvents. Esterification reactions are often carried out using an excess of the alcohol reactant (methanol in this case), which also serves as the solvent. usm.my Studies on other multi-component reactions show that screening various solvents like dioxane, toluene, acetonitrile, and ethanol (B145695) is essential to optimize yield. researchgate.netacs.org

Temperature Control: Temperature has a profound impact on reaction kinetics, with higher temperatures generally leading to faster rates. However, for the synthesis of polysubstituted aromatics, elevated temperatures can lead to undesired side reactions, such as demethylation of the methoxy group or formation of isomeric by-products. For bromination, temperatures are often kept low (e.g., 0 to 5°C) to control selectivity google.com, while esterification may require heating under reflux to drive the reaction to completion. usm.my Microwave-assisted synthesis, for example, often utilizes temperatures between 130–150°C to achieve high yields in a short time. usm.my Precise temperature control, a key feature of flow reactors, is therefore essential for maximizing the yield of the desired product.

Table 2: Solvent and Temperature Conditions in Analogous Syntheses

| Reaction Type | Reagents | Solvent | Temperature | Reference |

| Side-Chain Bromination | Methyl 3-methoxy-4-methylbenzoate, NBS | Chlorobenzene | 0 - 5 °C | google.com |

| Side-Chain Bromination | Methyl 3-methoxy-4-methylbenzoate, Bromine | Carbon Tetrachloride | Reflux | |

| Esterification | 4-fluoro-3-nitrobenzoic acid, Ethanol | Ethanol | 130 °C (Microwave) | usm.myusm.my |

| Esterification | Benzoic acid, Methanol | None (Solvent-free) | Reflux | ijstr.org |

| Ester to Amine Reduction | Methyl 5-bromo-2-methyl-3-nitrobenzoate, Fe | Ethanol / Water | 90 °C | rsc.org |

Advanced Isolation and Purity Enhancement Methodologies in Synthetic Research

Achieving high purity is critical, especially if the compound is intended as an intermediate for active pharmaceutical ingredients (APIs). pharmacompass.com The isolation and purification of the final product, this compound, from the reaction mixture requires effective separation from unreacted starting materials, reagents, catalysts, and any isomeric by-products.

Standard laboratory techniques include:

Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. For similar esters, eluents such as ethyl acetate (B1210297)/hexanes mixtures are commonly used.

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. Solvents like n-heptane/ethyl acetate have been used for related bromo-methoxybenzoates. google.com

Distillation: For liquid products or to remove volatile impurities, distillation under reduced pressure can be an effective purification step. google.com

More advanced and scalable methodologies are being employed in modern chemical manufacturing:

Preparative High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be used to isolate highly pure compounds on a larger scale than standard column chromatography. jocpr.com

Agitated Bed Crystallization: This technique offers precise control over the crystallization process, enabling the purification of a liquid stream of an impure API to very high purity levels. It can be integrated into a continuous manufacturing process. nih.gov

Membrane Filtration: Techniques like ultrafiltration and nanofiltration are increasingly used for separating small molecules from solvents or larger impurities. They offer benefits like gentle processing conditions and scalability. jocpr.com

Table 3: Comparison of Purification Methodologies

| Method | Principle | Typical Scale | Purity Achievable | Advantages |

| Flash Chromatography | Adsorption/Partition | Lab (mg to g) | >98% | Good resolution, versatile |

| Recrystallization | Differential Solubility | Lab to Industrial (g to kg) | >99.5% | Cost-effective, scalable |

| Preparative HPLC | High-Resolution Partition | Lab to Pilot (g to kg) | >99.9% | Very high purity, good for isomer separation |

| Agitated Bed Crystallization | Controlled Crystallization | Pilot to Industrial (kg) | >99.8% | Integrates with continuous processing, high yield nih.gov |

| Membrane Filtration | Size Exclusion | Pilot to Industrial (kg) | Varies | Gentle, scalable, removes specific impurities jocpr.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 3 Bromo 2 Methoxy 5 Methylbenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom in Methyl 3-bromo-2-methoxy-5-methylbenzoate serves as a versatile handle for forming new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. Aryl bromides are common and effective substrates for these transformations due to their favorable balance of reactivity and stability.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.gov Aryl bromides are frequently employed as the electrophilic partner in these reactions.

This compound is a suitable substrate for Suzuki-Miyaura coupling reactions. The C(sp²)-Br bond can be selectively activated by a palladium(0) catalyst to initiate the catalytic cycle. A variety of aryl, heteroaryl, or vinyl boronic acids can be coupled at the C3 position to synthesize more complex molecular architectures.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Forms active Pd(0) species |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boron reagent, facilitates transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Dissolves reactants |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (like an aryl bromide) and an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity to form a substituted alkene. organic-chemistry.org this compound can serve as the aryl halide component, reacting with various alkenes (e.g., acrylates, styrenes) in the presence of a palladium catalyst and a base (such as triethylamine) to yield the corresponding 3-alkenyl-2-methoxy-5-methylbenzoate derivatives. nih.gov

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds. researchgate.net The bromine atom of this compound allows for its use in Sonogashira couplings with a wide array of terminal alkynes. chemrxiv.org This provides a direct route to 3-alkynyl-substituted benzoate (B1203000) derivatives, which are valuable intermediates in organic synthesis.

Table 3: Typical Parameters for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Typical Solvent |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Butyl acrylate) | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N, Diisopropylamine) | THF, DMF |

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). It is known for its tolerance of a wide variety of functional groups, as the organostannane reagents are generally stable to air and moisture and unreactive towards many functional groups that are incompatible with more basic organometallic reagents. This compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form new C-C bonds at the C3 position.

Negishi Coupling: The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can allow for reactions to proceed under milder conditions or with less reactive halides. However, they are also more sensitive to air and moisture. libretexts.org The reaction of this compound with an appropriate organozinc reagent under Negishi conditions provides another efficient pathway for the synthesis of complex biaryl systems or molecules containing new alkyl, alkenyl, or aryl substituents at the C3 position.

Table 4: Comparison of Stille and Negishi Coupling for Aryl Bromides

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | High functional group tolerance; stable reagents | Toxicity of tin byproducts; purification challenges |

| Negishi | Organozinc (R-ZnX) | High reactivity; mild conditions | Sensitivity to air and moisture; functional group intolerance |

Mechanistic Insights into Catalytic Cycles

While specific catalytic cycle studies involving this compound are not extensively documented, its structure suggests participation in various cross-coupling reactions, particularly leveraging the reactivity of the aryl bromide. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, provides a framework for understanding its potential catalytic transformations.

The catalytic cycle would likely commence with the oxidative addition of the aryl bromide moiety of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. The electronic nature of the substituents on the aromatic ring can influence the rate of this step. The methoxy (B1213986) group, being electron-donating, and the methyl group might slightly retard the oxidative addition, whereas the electron-withdrawing ester group could facilitate it.

Following oxidative addition, transmetalation with an organoboron reagent (in the case of a Suzuki coupling) would occur. This step involves the transfer of an organic residue from the boron atom to the palladium center, displacing the bromide. The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium complex couple and are expelled as the new cross-coupled product. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The steric hindrance presented by the ortho-methoxy group and the adjacent methyl group could play a significant role in both the oxidative addition and reductive elimination steps, potentially requiring specific ligand systems on the palladium catalyst to facilitate efficient turnover.

Ester Group Transformations

The ester group in this compound is a key functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Kinetics

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The kinetics of this process are influenced by both the electronic and steric environment of the ester functionality.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAC2). The rate of hydrolysis is expected to be slower compared to unsubstituted methyl benzoate due to the steric hindrance imposed by the ortho-methoxy group and the meta-methyl group. arkat-usa.org These substituents can impede the approach of the hydroxide nucleophile to the carbonyl carbon. arkat-usa.orgresearchgate.net

The electronic effects of the substituents also play a role. The methoxy group is electron-donating by resonance, which can decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack. Conversely, the bromo substituent is electron-withdrawing by induction, which would increase the electrophilicity of the carbonyl carbon and thus accelerate the reaction. The net effect on the reaction rate would be a combination of these competing electronic and steric factors. chemrxiv.org

Transesterification, the conversion of the methyl ester to a different ester by reaction with another alcohol, follows a similar mechanistic pathway to hydrolysis and is also subject to the same steric and electronic influences. The kinetics of transesterification can be catalyzed by either acids or bases. researchgate.netnih.gov

Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates (Illustrative Data)

| Substituent | Position | Relative Rate (k/kH) | Influencing Factors |

|---|---|---|---|

| -OCH3 | ortho | < 1 | Steric hindrance, electron-donating resonance effect |

| -CH3 | meta | ~1 | Minor electronic and steric effects |

This table presents illustrative data based on general principles of ester hydrolysis; specific kinetic data for this compound is not available.

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, 3-bromo-2-methoxy-5-methylbenzyl alcohol. davuniversity.orgcommonorganicchemistry.comharvard.edu The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH4 to the primary alcohol.

Reduction to an Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a suitable reagent for this transformation, especially when the reaction is carried out at low temperatures (e.g., -78 °C). davuniversity.orgorganic-chemistry.orgmasterorganicchemistry.com The bulky nature of DIBAL-H allows for the formation of a stable tetrahedral intermediate upon addition to the ester. davuniversity.orgmasterorganicchemistry.com This intermediate does not collapse to the aldehyde until aqueous workup, at which point the aldehyde is liberated. The low temperature prevents further reduction of the aldehyde. masterorganicchemistry.com

Table 2: Common Reducing Agents for Ester Transformation

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Primary Alcohol | THF or Et2O, 0 °C to reflux |

Reactivity of Methoxy and Methyl Substituents

The methoxy and methyl groups on the aromatic ring also exhibit characteristic reactivities, allowing for further functionalization of the molecule.

Cleavage Reactions of the Methoxy Group

The methoxy group, an aryl methyl ether, can be cleaved to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids or proton acids.

A common reagent for this purpose is boron tribromide (BBr3). nih.govnih.govgvsu.educore.ac.uk The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, making it a better leaving group. nih.govnih.govcore.ac.uk A bromide ion then attacks the methyl group in an SN2 fashion, leading to the cleavage of the C-O bond and formation of methyl bromide and a borate intermediate, which is subsequently hydrolyzed to the phenol upon aqueous workup. nih.govnih.govcore.ac.uk

Concentrated hydrobromic acid (HBr) can also be used for the cleavage of aryl methyl ethers, often at elevated temperatures. tandfonline.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group.

Functionalization of the Methyl Group

The methyl group attached to the benzene (B151609) ring is a benzylic position and is susceptible to various functionalization reactions, primarily through free radical pathways. chemistry.coachlibretexts.org

Benzylic Bromination: A common transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. chemistrysteps.commasterorganicchemistry.comchadsprep.comyoutube.com This reaction proceeds via a free radical chain mechanism. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.commasterorganicchemistry.com This radical then reacts with Br2 (present in low concentrations from the reaction of NBS with HBr) to form the benzylic bromide and a new bromine radical, propagating the chain. chadsprep.comyoutube.com

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. chemistry.coachlibretexts.orgmsu.edu This reaction requires the presence of at least one benzylic hydrogen. chemistry.coachmsu.edu The oxidation proceeds through a series of steps, ultimately converting the methyl group to a carboxyl group. Milder oxidation conditions can potentially lead to the formation of the corresponding aldehyde or alcohol. mdpi.com

Table 3: Functionalization Reactions of Methoxy and Methyl Groups

| Substituent | Reaction | Reagents | Product |

|---|---|---|---|

| Methoxy | Ether Cleavage | BBr3 or HBr | Phenol |

| Methyl | Benzylic Bromination | NBS, radical initiator | Benzylic Bromide |

Strategic Application of Methyl 3 Bromo 2 Methoxy 5 Methylbenzoate As a Key Building Block in Complex Chemical Synthesis

Precursor in Multistep Organic Synthesis

The reactivity of the functional groups on Methyl 3-bromo-2-methoxy-5-methylbenzoate makes it an excellent starting material for multistep organic synthesis. The bromine atom is particularly important as it can participate in a wide range of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Assembly of Polyaromatic Systems and Heterocycles

The bromine atom on the benzene (B151609) ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of polyaromatic systems and heterocycles. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

For instance, in a Suzuki coupling reaction, the bromine atom can be coupled with an aryl or vinyl boronic acid to form a new carbon-carbon bond, leading to the formation of biaryl systems or styrenyl derivatives, which are common cores in polyaromatic hydrocarbons. nih.gov The Heck reaction allows for the coupling of the aryl bromide with an alkene, providing access to substituted olefins that can be further elaborated into more complex cyclic structures. organic-chemistry.orgnih.gov Furthermore, the Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, a key step in the synthesis of many nitrogen-containing heterocyclic compounds. wikipedia.orgorganic-chemistry.org

The table below illustrates the potential of this compound in these key cross-coupling reactions.

| Reaction Type | Coupling Partner | Potential Product Structure | Significance |

| Suzuki Coupling | Phenylboronic acid | Methyl 2-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxylate | Core of various functional materials and biologically active molecules. |

| Heck Reaction | Styrene | Methyl 3-(2-methoxy-5-methylphenyl)-2-phenylacrylate | Precursor for various complex organic scaffolds. |

| Buchwald-Hartwig Amination | Aniline | Methyl 3-anilino-2-methoxy-5-methylbenzoate | Key intermediate for pharmaceuticals and agrochemicals. |

This table presents hypothetical reaction outcomes based on the known reactivity of aryl bromides.

Synthesis of Benzoate-Derived Scaffolds for Chemical Libraries

The structural features of this compound make it an ideal starting point for the synthesis of diverse benzoate-derived scaffolds for chemical libraries. Combinatorial chemistry often relies on building blocks that can be easily and reliably modified to generate a large number of different compounds. nih.govresearchgate.netnih.gov

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other carboxylic acid derivatives. The bromine atom, as previously mentioned, can be used in various coupling reactions to introduce a wide range of substituents. The methoxy (B1213986) and methyl groups can also be modified, although they are generally less reactive. This multi-functional nature allows for the generation of a large and diverse library of compounds from a single starting material.

| Functional Group | Transformation | Potential for Diversity |

| Methyl Ester | Hydrolysis to Carboxylic Acid | Amide library synthesis, further esterification. |

| Bromine | Suzuki, Heck, Buchwald-Hartwig reactions | Introduction of various aryl, vinyl, and amino groups. |

| Methoxy Group | Demethylation to Phenol | Ether or ester library synthesis. |

This table outlines potential diversification strategies for chemical library synthesis.

Role in the Synthesis of Natural Product Analogues (Synthetic Strategy Focus)

While direct use of this compound in the total synthesis of a natural product is not widely reported, its structural motifs are present in various natural products. Therefore, it serves as an excellent model compound or starting material for the synthesis of natural product analogues. researchgate.net The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the structure of a molecule affects its biological activity.

A synthetic strategy might involve using the bromine atom to introduce a key fragment of a natural product via a cross-coupling reaction. The other functional groups can then be modified to fine-tune the properties of the final molecule, leading to analogues with improved potency, selectivity, or pharmacokinetic properties.

Utilization in Advanced Materials Precursor Synthesis (Synthetic Methods Focus)

The unique electronic and structural properties that can be derived from this compound make it a promising precursor for advanced materials.

Polymer Monomer Derivatization

Brominated aromatic compounds are valuable monomers or monomer precursors in the synthesis of functional polymers. mdpi.comnih.govresearchgate.net The bromine atom can be retained in the polymer to impart flame-retardant properties or can be used as a site for post-polymerization modification. For example, the bromine atom can be converted to other functional groups after the polymerization reaction, allowing for the synthesis of a wide range of functional polymers from a single parent polymer. mdpi.com

The ester group of this compound could be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) group. The resulting monomer could then be polymerized, and the bromine atom on the aromatic ring could be used for further functionalization.

| Monomer Synthesis Step | Reaction | Resulting Functionality |

| 1. Ester Hydrolysis | NaOH, H2O | Carboxylic Acid |

| 2. Acrylation | Acryloyl chloride | Polymerizable acrylate group |

This table shows a hypothetical pathway to a polymerizable monomer.

Precursors for Functional Organic Materials

Substituted aromatic compounds are the building blocks of many functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of these materials by modifying their chemical structure is key to their performance.

This compound can be used as a starting material to synthesize larger, more complex molecules with specific electronic properties. For example, through a series of coupling reactions, it could be incorporated into a larger conjugated system. The methoxy and methyl groups act as electron-donating groups, which can influence the HOMO and LUMO energy levels of the resulting material.

Advanced Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2 Methoxy 5 Methylbenzoate

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbital characteristics of Methyl 3-bromo-2-methoxy-5-methylbenzoate have been elucidated through advanced computational methodologies. These theoretical investigations provide profound insights into the molecule's reactivity, stability, and electronic properties. By employing sophisticated quantum chemical calculations, a detailed understanding of the electron distribution and orbital interactions can be achieved, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are paramount in determining the feasibility and outcome of a chemical reaction.

For this compound, computational studies, typically employing Density Functional Theory (DFT), can determine the energies of the HOMO and LUMO. The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's capacity to accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The spatial distribution of the HOMO and LUMO across the molecule is also a key determinant of its reactive sites. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly at positions activated by the methoxy (B1213986) and methyl groups. The LUMO, on the other hand, is likely to be distributed over the carbonyl group of the ester and the carbon atom attached to the bromine, which are the more electrophilic centers. These distributions are crucial for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is non-uniform due to the presence of various functional groups with different electronegativities. This uneven distribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which are generated through quantum chemical calculations. dergipark.org.trdntb.gov.ua

MEP maps provide a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative electrostatic potential, typically colored red or yellow, indicate areas with a high electron density and are prone to electrophilic attack. In this compound, these regions are expected to be around the oxygen atoms of the methoxy and carbonyl groups. Conversely, areas with positive electrostatic potential, usually depicted in blue, signify electron-deficient regions that are susceptible to nucleophilic attack. Such areas would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group.

The analysis of Mulliken atomic charges, another output of computational studies, provides a quantitative measure of the partial charge on each atom in the molecule. researchgate.net This data complements the visual information from MEP maps and helps in identifying the most reactive sites with greater precision. For instance, the carbon atom of the carbonyl group is expected to carry a significant positive partial charge, making it a prime target for nucleophiles.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the reactivity and selectivity of chemical reactions. researchgate.netdntb.gov.ua These methods allow for a detailed exploration of reaction pathways and the prediction of the most likely products.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Studies

DFT studies can be employed to elucidate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thus determine the most favorable reaction pathway. imist.mapku.edu.cn For example, in a nucleophilic aromatic substitution reaction, DFT calculations can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex. The calculated activation energies for each step can provide a quantitative measure of the reaction rate.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can potentially yield multiple products, and predicting the regioselectivity and stereoselectivity is a key challenge in organic synthesis. Computational chemistry offers valuable tools for addressing this challenge. imist.ma For reactions involving this compound, such as electrophilic aromatic substitution, DFT calculations can be used to predict the most likely site of substitution. By comparing the activation energies for attack at different positions on the aromatic ring, the preferred regioisomer can be identified.

Similarly, for reactions that can produce stereoisomers, computational methods can predict the most stable product. By calculating the relative energies of the different stereoisomers, it is possible to determine the thermodynamic product of the reaction.

Transition State Analysis

The transition state is a critical point on the reaction coordinate that corresponds to the highest energy barrier between reactants and products. The geometry and energy of the transition state determine the kinetics of a reaction. Transition state theory, in conjunction with quantum chemical calculations, allows for the determination of the activation energy and other kinetic parameters.

For a reaction involving this compound, computational methods can be used to locate the transition state structure. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, which is a key factor in determining the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Substitution on this compound

| Position of Substitution | Activation Energy (kcal/mol) |

|---|---|

| C4 | 18.5 |

| C6 | 22.1 |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(aryl)-C(ester) and C(aryl)-O(methoxy) bonds. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential to elucidate the preferred spatial arrangement of the ester and methoxy groups relative to the benzene (B151609) ring.

The methoxy group itself also has rotational freedom around the C(aryl)-O bond. The orientation of the methoxy methyl group with respect to the benzene ring can influence intramolecular interactions, such as weak hydrogen bonds or steric clashes with adjacent substituents. DFT calculations can map the potential energy surface for the rotation of both the methyl ester and methoxy groups, identifying the global and local energy minima and the rotational barriers between them.

Interactive Data Table: Calculated Rotational Barriers for Analogous Substituted Benzoates

| Rotational Bond | Typical Rotational Barrier (kcal/mol) | Method |

| C(aryl)-C(ester) | 3 - 8 | DFT (B3LYP/6-311++G(d,p)) |

| C(aryl)-O(methoxy) | 2 - 5 | DFT (B3LYP/6-311++G(d,p)) |

Note: The data presented are typical values for structurally similar compounds and serve as an estimate for this compound.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms over time, taking into account intermolecular forces between the solute and solvent molecules. These simulations can reveal the flexibility of the molecule, the stability of different conformers, and the nature of solvent-solute interactions.

In an aqueous solution, MD simulations would likely show that the hydrophobic benzene ring and its substituents are shielded from the polar water molecules, while the ester and methoxy groups may engage in transient hydrogen bonding with water. The conformational flexibility observed in MD simulations, such as the fluctuation of the key dihedral angles, is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a molecule with its chemical reactivity or biological activity. For this compound, SRR models can be developed to predict its reactivity in various chemical reactions or its potential biological effects.

The reactivity of this compound is influenced by the electronic and steric effects of its substituents. The bromine atom, being an electronegative and bulky group, exerts both an inductive electron-withdrawing effect and a steric effect. The methoxy group is a strong electron-donating group through resonance but can also be weakly electron-withdrawing inductively. The methyl group is a weak electron-donating group. The interplay of these electronic effects modulates the electron density on the benzene ring and the reactivity of the ester functional group.

Computational chemistry provides a range of descriptors that can be used in SRR modeling. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Key Computational Descriptors for SRR Modeling:

Electronic Descriptors:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Partial Atomic Charges: These describe the distribution of electrons among the atoms in the molecule.

Steric and Topological Descriptors:

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule.

Topological Indices: These are numerical descriptors derived from the molecular graph that encode information about the size, shape, and branching of the molecule.

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a predictive SRR model can be built. For instance, the susceptibility of the ester group to hydrolysis would be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of nucleophilic attack on the carbonyl carbon, while electron-donating groups decrease it.

Interactive Data Table: Predicted Electronic Properties of Substituted Benzoates

| Substituent Pattern | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Unsubstituted Methyl Benzoate (B1203000) | -6.5 | -0.8 | 5.7 |

| This compound (Estimated) | -6.2 | -1.1 | 5.1 |

| Methyl 4-nitrobenzoate | -7.1 | -1.5 | 5.6 |

Note: The data for the target compound are estimated based on the expected electronic effects of the substituents. The values for other compounds are typical literature values.

These computational approaches provide a powerful framework for understanding and predicting the behavior of this compound at a molecular level, guiding further experimental studies and applications.

Future Research Directions and Potential Innovations Centered on Methyl 3 Bromo 2 Methoxy 5 Methylbenzoate

Exploration of Unconventional Reactivity Patterns

The specific arrangement of substituents on the benzene (B151609) ring of Methyl 3-bromo-2-methoxy-5-methylbenzoate could give rise to unconventional reactivity. The steric hindrance around the bromine atom, caused by the adjacent methoxy (B1213986) and methyl groups, may necessitate or favor reaction pathways not typically observed for simpler aryl bromides.

Future investigations could focus on activating the C-Br bond under conditions that exploit this steric and electronic environment. Research into metal-free C-H activation or photoinduced radical migrations could reveal novel transformations. acs.org For instance, studies on photoinduced 1,2-carbonyl migration in unsaturated ketones suggest that similar radical-mediated processes could be explored for this benzoate (B1203000) derivative, potentially leading to new molecular scaffolds. acs.org The interplay between the directing effects of the methoxy group and the steric bulk could lead to unexpected regioselectivity in reactions such as direct arylations or C-H functionalizations at positions other than the bromine-bearing carbon.

Table 1: Comparison of Conventional vs. Potential Unconventional Reactivity

| Reaction Type | Conventional Outcome with Simple Aryl Bromides | Potential Unconventional Outcome with this compound |

| Cross-Coupling | Direct replacement of the bromine atom. | Steric hindrance may require specialized catalysts or lead to side reactions like C-H activation at a less hindered site. |

| C-H Functionalization | Typically directed by specific functional groups to ortho positions. | The methoxy and ester groups could direct functionalization to specific sites, competing with C-Br bond reactivity. |

| Photochemical Reaction | Simple dehalogenation or coupling. | Potential for photoinduced radical migration or rearrangement to form novel isomeric structures. acs.org |

Development of Highly Selective and Efficient Catalytic Transformations

The presence of a bromine atom makes this compound an ideal substrate for a wide range of catalytic cross-coupling reactions. Future research will likely focus on developing catalytic systems that offer exceptional selectivity and efficiency for this specific, sterically demanding substrate.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational methods for functionalizing aryl halides. acs.orgorganic-chemistry.org Innovations in this area could involve creating catalysts that can overcome the steric hindrance around the bromine atom. Synergistic catalysis, combining two different metals like palladium and silver, has shown promise for the direct arylation of simple arenes with aryl bromides and could be adapted for this compound. nih.govacs.org Such methods could enable the formation of complex biaryl structures or the introduction of nitrogen-containing functional groups with high precision. organic-chemistry.orgnih.govacs.org

Furthermore, the development of catalysts for ortho-olefination or other C-H functionalization reactions could allow for sequential modifications of the aromatic ring, using the existing substituents to direct the introduction of new groups in a controlled manner. acs.org

Table 2: Potential Catalytic Transformations

| Catalytic System | Reaction Type | Potential Application |

| Palladium/Phosphine Ligand | Suzuki-Miyaura Coupling | Formation of C-C bonds by coupling with aryl boronic acids. acs.org |

| Palladium/Silver | Direct Arylation | C-H activation and coupling with other arenes without pre-functionalization. nih.govacs.org |

| Copper/Amine Ligand | Buchwald-Hartwig Amination | Formation of C-N bonds with various primary or secondary amines. organic-chemistry.org |

| Rhodium/NHC Ligand | N-Arylation | Arylation of amines with high functional group tolerance under mild conditions. organic-chemistry.org |

Integration into Automated Synthesis Platforms

Automated synthesis is revolutionizing chemical research by enabling the rapid production of small molecules for drug discovery and materials science. sigmaaldrich.comacs.org this compound is an excellent candidate for use as a molecular building block in these automated systems. Its defined point of reactivity (the C-Br bond) allows for its programmed incorporation into larger molecules through iterative coupling processes. acs.org

Table 3: Workflow for Automated Synthesis Integration

| Step | Action | Technology |

| 1. Design | AI-driven software proposes target molecules using the compound as a starting scaffold. mit.edu | Machine Learning, Retrosynthesis Software |

| 2. Planning | A chemical "recipe" is generated, detailing reaction conditions and reagent cartridges. drugtargetreview.com | Automated Planning Software |

| 3. Execution | A robotic platform assembles the necessary hardware and performs the sequence of reactions (e.g., coupling, deprotection, amidation). sigmaaldrich.comacs.org | Flow Chemistry, Robotic Arms |

| 4. Analysis | Integrated analytical tools (e.g., HPLC, MS) purify and characterize the final products. | Automated Purification Systems |

Bio-Inspired Chemical Transformations (Focus on Synthetic Methodology)

The field of synthetic biology offers powerful tools for chemical synthesis, often providing selectivity that is difficult to achieve with traditional methods. st-andrews.ac.ukcore.ac.uk Future research could explore the use of enzymes to either synthesize or further functionalize this compound.

Halogenase enzymes, for instance, are capable of installing halogen atoms onto aromatic rings with high regioselectivity. core.ac.uknih.gov An engineered halogenase could potentially be used to produce the title compound from a precursor, avoiding the harsh reagents often used in chemical bromination. Conversely, other enzymes could be used to perform transformations on the compound itself. For example, engineered microbes could be developed to perform selective demethylation of the methoxy group or hydrolysis of the ester in a way that complements chemical methods. nih.gov

This "synthetic biochemistry" approach, which uses cell-free systems of purified enzymes, separates the production phase from the complexities of cellular metabolism, allowing for the synthesis of complex molecules under mild, aqueous conditions. researchgate.net

Table 4: Comparison of Synthetic Methodologies

| Transformation | Traditional Chemical Method | Potential Bio-Inspired Method |

| Selective Halogenation | Electrophilic brominating agents (e.g., NBS, Br₂) | Flavin-dependent halogenase enzymes for site-specific C-H halogenation. core.ac.uknih.gov |

| Hydroxylation | Strong oxidizing agents, often with low selectivity | Cytochrome P450 monooxygenases for regioselective C-H hydroxylation. |

| Ester Hydrolysis | Acid or base-catalyzed hydrolysis (e.g., NaOH, HCl) | Lipase or esterase enzymes for selective hydrolysis under neutral pH. |

Design of Next-Generation Synthetic Strategies Leveraging the Compound's Unique Architecture

The true potential of this compound lies in its use as a starting point for constructing highly complex and functionalized molecules. Its unique architecture, with multiple distinct functional groups, allows for the design of sophisticated, multi-step synthetic strategies.

Future strategies will likely involve the sequential and orthogonal functionalization of its different reactive sites. For example, a synthetic route could begin with a Suzuki or Sonogashira coupling at the bromine position. The ester group could then be converted into a variety of other functionalities, such as an amide, a carboxylic acid, or reduced to an alcohol. Subsequently, the methoxy group could be cleaved to reveal a phenol, which could then be used in etherification or cyclization reactions. This step-wise approach could lead to the synthesis of novel heterocyclic scaffolds, such as functionalized benzofurans or quinolines, which are important in medicinal chemistry. researchgate.net

By combining the power of modern catalytic methods with the strategic functionalization of this versatile building block, chemists can develop efficient and modular routes to new classes of compounds for a wide range of applications. mdpi.com

Q & A

What are the recommended synthetic pathways for Methyl 3-bromo-2-methoxy-5-methylbenzoate, and how can reaction yields be optimized?

Basic:

The compound can be synthesized via esterification of 3-bromo-2-methoxy-5-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

Starting material preparation : Use substituted benzoic acid derivatives (e.g., bromo-methoxy-methylbenzoic acid isomers as in ) .

Esterification : React with methanol in reflux conditions, followed by neutralization and extraction .

Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) .

Advanced:

Optimization strategies:

- Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) to improve esterification efficiency .

- Temperature control : Lower reaction temperatures (0–5°C) reduce bromine displacement side reactions .

- AI-driven synthesis planning : Tools like PubChem’s retrosynthesis analysis predict feasible routes by referencing analogous compounds (e.g., 3-bromo-N-methoxy-N-methylbenzamide in ) .

How should researchers characterize this compound, and what challenges arise in spectral interpretation?

Basic:

- FTIR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–3.5 ppm), and methoxy signals (δ 3.8–4.0 ppm) .

- Mass spectrometry : Validate molecular ion [M+H]⁺ (m/z ~273 for C₁₀H₁₁BrO₃) .

Advanced:

Challenges:

- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling in crowded regions (e.g., δ 7.0–7.5 ppm) .

- Dynamic effects : Variable temperature NMR mitigates rotational barriers in ester groups .

- Computational modeling : Compare experimental FTIR/Raman spectra with DFT-calculated vibrational modes (as in ) .

What are the stability and storage requirements for this compound?

Basic:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Handling : Use desiccants (silica gel) to avoid moisture absorption .

Advanced:

- Degradation studies : Monitor stability via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks). Degradation products may include demethylated or debrominated derivatives .

- Light sensitivity : UV/Vis spectroscopy tracks photoinduced decomposition; store in amber glass .

How can this compound be applied in drug discovery, particularly for antimicrobial or anti-inflammatory agents?

Basic:

- Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC assays. Structural analogs (e.g., bromophenols in ) show activity via membrane disruption .

- Anti-inflammatory models : Evaluate COX-2 inhibition in RAW 264.7 macrophage cells .

Advanced:

- SAR studies : Modify substituents (e.g., replacing methoxy with ethoxy) to enhance potency. highlights fluorine/bromine synergies in bioactivity .

- Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to improve bioavailability in in vivo models .

How should contradictory data on reaction yields or stability be addressed?

Basic:

- Reproducibility checks : Verify purity of starting materials (e.g., ≥98% by HPLC) and solvent dryness .

- Control experiments : Compare yields under inert vs. ambient conditions to identify air/moisture sensitivity .

Advanced:

- Multivariate analysis : Design-of-experiment (DoE) models (e.g., ANOVA) isolate variables (e.g., catalyst loading, temperature) affecting yield discrepancies .

- Degradation pathway mapping : LC-MS/MS identifies impurities from competing reactions (e.g., bromine migration in vs. demethylation in ) .

What safety protocols are critical for handling this compound?

Basic:

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid vapor inhalation .

- Waste disposal : Collect halogenated waste separately; neutralize acidic byproducts before disposal .

Advanced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.